Bienvenue dans la boutique en ligne BenchChem!

Alogliptin-d3

LC-MS/MS Bioanalysis Pharmacokinetic (PK) Studies Human Plasma Quantification

Alogliptin-d3 is the mandatory stable isotope-labeled internal standard (SIL-IS) for regulatory-compliant LC-MS/MS quantification of Alogliptin in plasma. Its +3 Da mass shift, ≥98% purity, and ≥99% atom D enrichment ensure co-elution with the analyte and eliminate matrix effects—prerequisites for FDA/ICH method validation. Use for ANDA/DMF submissions, forced degradation studies, and pharmacokinetic analysis of Oseni® and generics. NOT interchangeable with unlabeled Alogliptin.

Molecular Formula C18H21N5O2
Molecular Weight 342.4 g/mol
CAS No. 1133421-35-8
Cat. No. B587599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlogliptin-d3
CAS1133421-35-8
Synonyms2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-(methyl-d3)-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile; 
Molecular FormulaC18H21N5O2
Molecular Weight342.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1/i1D3
InChIKeyZSBOMTDTBDDKMP-DDOHFVCQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alogliptin-d3 (CAS 1133421-35-8): Baseline Product Profile for Analytical Reference and Bioanalytical Research Procurement


Alogliptin-d3 is a stable isotopically labeled analogue of the DPP-4 inhibitor Alogliptin, wherein three hydrogen atoms on the uracil nitrogen substituent are replaced with deuterium atoms [1]. This specific deuteration yields a molecular formula of C₁₈H₁₈D₃N₅O₂ and a molecular weight of 342.41 g/mol, an increase of +3 Da relative to the non-deuterated Alogliptin parent (MW 339.39 g/mol) . The compound is chemically defined as (R)-2-((6-(3-aminopiperidin-1-yl)-3-(methyl-d3)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and is supplied primarily as a research-use-only certified reference material with documented isotopic purity .

Why Non-Isotopic Alogliptin or Uncharacterized Analogs Cannot Substitute for Alogliptin-d3 in Validated Bioanalytical Assays


In quantitative LC-MS/MS bioanalysis, the use of a structurally matched, stable isotope-labeled (SIL) internal standard (IS) such as Alogliptin-d3 is a regulatory expectation under guidelines from the FDA and ICH to compensate for matrix effects, extraction variability, and ionization suppression [1]. Direct substitution with non-labeled Alogliptin or a structural analog introduces significant analytical bias, as these compounds do not co-elute identically nor mirror the analyte's ion suppression/enhancement profile, thereby compromising assay accuracy, precision, and method ruggedness [2]. Consequently, Alogliptin-d3 is not interchangeable with unlabeled reference materials for IS applications; its specific mass shift (+3 Da) and equivalent chemical behavior to the analyte are the non-negotiable prerequisites for achieving the stringent acceptance criteria (e.g., ≤15% CV for precision, 85-115% for accuracy) required in regulatory pharmacokinetic and bioequivalence studies [3].

Alogliptin-d3: Quantitative Differentiation Evidence Versus Alogliptin Parent and Alternative Isotopologues in Bioanalytical and Reference Standard Applications


Regulatory-Compliant Chromatographic Co-Elution and Quantification in Human Plasma Pharmacokinetics

Alogliptin-d3 demonstrates near-identical chromatographic retention to non-labeled Alogliptin, a critical requirement for an internal standard (IS) in validated bioanalytical methods. In a direct head-to-head comparison within a validated LC-MS/MS assay for human plasma, Alogliptin-d3 (IS-2) was used alongside the analyte Alogliptin. The method achieved a linear concentration range of 3-300 ng/mL for Alogliptin, fully validated per FDA guidelines, enabling its application in a human pharmacokinetic study after oral administration of Oseni® tablets [1]. In contrast, a non-deuterated Alogliptin standard used as an IS would be indistinguishable from the analyte by mass spectrometry, precluding accurate quantification.

LC-MS/MS Bioanalysis Pharmacokinetic (PK) Studies Human Plasma Quantification FDA Method Validation

Validated LC-MS/MS Assay Performance Metrics for Alogliptin Using Alogliptin-d3 as Internal Standard

In a separate validated LC-MS/MS method for the simultaneous determination of Alogliptin and Voglibose in human plasma, Alogliptin-d3 was employed as the internal standard. The assay for Alogliptin achieved a linear response function from 5.09 to 509 ng/mL. Intra-day precision (as %CV) ranged from 0.94% to 4.35%, and inter-day precision ranged from 1.41% to 10.8% [1]. These performance metrics, which meet ICH validation guidelines, are directly attributable to the use of the deuterated IS. Substituting with a structural analog would likely yield inferior precision and accuracy due to differential matrix effects and extraction efficiency.

Method Validation Assay Precision and Accuracy Bioequivalence Studies ICH Guidelines

Certified Isotopic Purity and Chemical Purity as a Pharmaceutical Reference Standard

For use as a certified reference standard in quality control (QC) and method validation, Alogliptin-d3 is supplied with specified purity attributes. Commercially, it is characterized with a chemical purity of ≥97% by HPLC and an isotopic enrichment of ≥99% atom D . This high level of isotopic enrichment ensures minimal interference from unlabeled Alogliptin (the d0 species) in MS detection, a potential issue with lower-purity or non-characterized deuterated compounds. In contrast, a generic 'deuterated analog' or an in-house prepared standard may lack certified purity documentation, jeopardizing the accuracy of quantitative impurity assessments in Alogliptin drug substance testing [1].

Certified Reference Material Impurity Profiling Quality Control (QC) AND A/DMF Submissions

Alogliptin-d3 (CAS 1133421-35-8): Key Application Scenarios for Analytical and Bioanalytical Procurement


Internal Standard for Validated LC-MS/MS Quantification of Alogliptin in Human Plasma Pharmacokinetic and Bioequivalence Studies

Procure Alogliptin-d3 as the mandatory stable isotope-labeled internal standard (SIL-IS) for developing and validating LC-MS/MS methods to quantify Alogliptin concentrations in human plasma. This application is supported by its demonstrated use in FDA-validated methods that achieved linear ranges of 3-300 ng/mL and 5.09-509 ng/mL for Alogliptin, with high precision and accuracy, enabling its application in clinical pharmacokinetic studies of Oseni® and generic formulations [REFS-1, REFS-2].

Certified Reference Standard for Quality Control (QC) and Method Validation in ANDA/DMF Submissions

Utilize Alogliptin-d3 as a high-purity, certified reference standard for analytical method development, method validation (AMV), and quality control (QC) activities supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). The compound's characterized purity (≥97% by HPLC) and high isotopic enrichment (≥99% atom D) are essential for accurate impurity profiling of Alogliptin drug substance and finished pharmaceutical products . This traceable purity documentation is a regulatory expectation for submission data.

Synthetic Impurity Marker for Forced Degradation and Stability Studies of Alogliptin Formulations

Employ Alogliptin-d3 as a reference marker in forced degradation studies to identify and quantify degradation products of Alogliptin under stress conditions (e.g., oxidation, hydrolysis). Its distinct mass shift (+3 Da) allows for the unequivocal tracking of the parent compound in complex matrices, facilitating the development of stability-indicating HPLC and LC-MS methods required for pharmaceutical development and regulatory filing [1].

Research Tool for DPP-4 Inhibition Studies Requiring Isotopic Tracing

Incorporate Alogliptin-d3 into in vitro pharmacology or metabolism studies where the deuterium label is required for tracing the compound's distribution, metabolism, or target engagement without altering the parent molecule's pharmacological properties. While the deuterium label does not confer a biological advantage, its use as a mass tag enables precise quantification in complex biological matrices, complementing potency studies of Alogliptin (IC50 <10 nM for DPP-4) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alogliptin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.